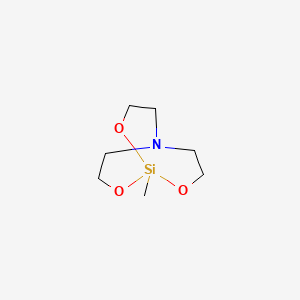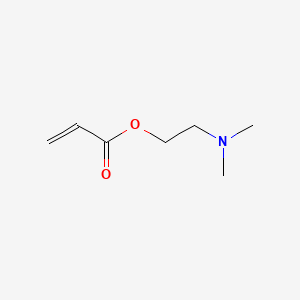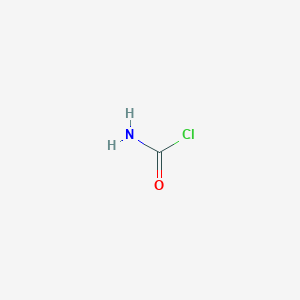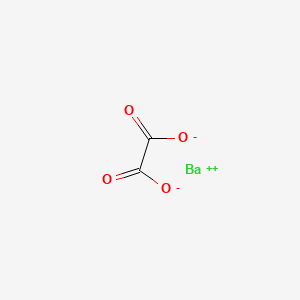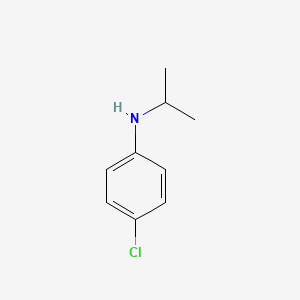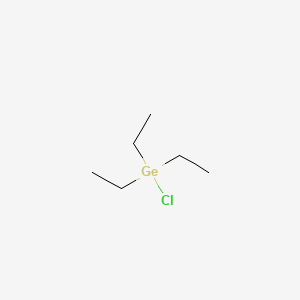
2,5-Dimethoxy-4-ethylbenzaldehyde
Descripción general
Descripción
2,5-Dimethoxy-4-ethylbenzaldehyde is an organic compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da .
Synthesis Analysis
The synthesis of this compound involves the oxidation of Anethole to Anisaldehyde, which is then subjected to a Baeyer-Villiger oxidation reaction with performic or peracetic acid .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure is also characterized by a density of 1.067 .Physical And Chemical Properties Analysis
This compound has a melting point of 46-47ºC . It has a molecular weight of 194.22700 and a density of 1.067 .Aplicaciones Científicas De Investigación
Molecular Structure and Stability Analysis
- Exo⇔Endo Isomerism and Stability : A study by Al‐Zaqri et al. (2020) explored the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde using density functional theory (DFT). The research highlighted the favored conformers, binding ability against DNA, and structural stability through various quantum parameters and thermal behavior analysis. This study is significant in understanding the molecular stability and preferred conformations of 2,5-dimethoxy-4-ethylbenzaldehyde (Al‐Zaqri et al., 2020).
Optical and Spectroscopic Studies
- Optical Properties and Metal Complexes : A study by Mekkey et al. (2020) focused on the synthesis and optical properties of metal complexes involving a derivative of 2,5-dimethoxybenzaldehyde. This research contributes to understanding the optical absorption and energy gap properties of these compounds (Mekkey, Mal, & Kadhim, 2020).
Synthesis and Characterization of Derivatives
- Derivative Synthesis and Characterization : Punitha et al. (2020) synthesized a compound by condensing 4-aminobenzohydrazide with 2,5–dimethoxybenzaldehyde. The study provided insights into the compound's spectroscopic properties and non-linear optical (NLO) activities, indicating potential applications in electronic materials (Punitha, Senthilkumar, & Muthukumaran, 2020).
Nonlinear Optical Response and Antioxidant Properties
- Nonlinear Optical Response : Anbu et al. (2017) investigated the nonlinear optical response of 4-Benzyloxybenzaldehyde, a derivative of 2,5-dimethoxybenzaldehyde. The research evaluated the compound's potential for nonlinear applications through spectroscopic and theoretical studies (Anbu, Vijayalakshmi, Karthick, Tandon, & Narayana, 2017).
Solubility and Solution Thermodynamics
- Solubility and Thermodynamics : Wang et al. (2017) examined the solubility and solution thermodynamics of 4-hydroxybenzaldehyde, a related compound, in various solvents. This study is relevant to the solubility behavior of this compound in different solvents (Wang, Xu, & Xu, 2017).
Synthesis of Novel Compounds and Applications
- Synthesis of Novel Compounds : Research by Rahimpour et al. (2018) focused on the synthesis of novel indanone derivatives using a reaction pathway involving 2,5-dimethoxybenzaldehyde. This study provided insights into the efficient synthesis methods and potential applications of these derivatives (Rahimpour, Nikbakht, Aghaiepour, & Teimuri‐Mofrad, 2018).
Bromine Substitution and Optical Properties
- Effect of Bromine Substitution : A study by Aguiar et al. (2022) explored the effect of bromine substitution on the structure, reactivity, and optical properties of 2,3-Dimethoxybenzaldehyde. The research provided valuable insights into how bromine substitution influences the linear and nonlinear optical properties of this compound (Aguiar, Santos, Borges, Navarrete, Aguirre, Valverde, Camargo, Oliveira, Osório, Fonseca, & Napolitano, 2022).
Mecanismo De Acción
Target of Action
Similar compounds, such as 2,5-dimethoxy-4-ethylamphetamine, have been found to interact with serotonin receptors .
Mode of Action
Aldehydes and ketones, which include benzaldehyde derivatives like 4-ethyl-2,5-dimethoxybenzaldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction involves the nitrogen acting as a nucleophile .
Biochemical Pathways
It’s worth noting that similar compounds have been found to affect the serotonin system , which plays a crucial role in mood regulation, sleep, and other physiological processes.
Result of Action
The formation of oximes and hydrazones, as mentioned earlier, could potentially lead to changes in the cellular environment .
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Análisis Bioquímico
Biochemical Properties
4-Ethyl-2,5-dimethoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes transformation to form different products. The interactions of 4-Ethyl-2,5-dimethoxybenzaldehyde with biomolecules such as superoxide dismutases and glutathione reductase are essential for maintaining cellular redox balance .
Cellular Effects
The effects of 4-Ethyl-2,5-dimethoxybenzaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to disrupt cellular antioxidation systems, leading to oxidative stress in cells . This disruption can affect various cell types, including fungal cells, where it inhibits growth by targeting antioxidation components . Additionally, 4-Ethyl-2,5-dimethoxybenzaldehyde can alter gene expression patterns, thereby influencing cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, 4-Ethyl-2,5-dimethoxybenzaldehyde exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For instance, it may inhibit enzymes involved in antioxidation pathways, leading to an accumulation of reactive oxygen species . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethyl-2,5-dimethoxybenzaldehyde can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethyl-2,5-dimethoxybenzaldehyde is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health, including oxidative damage and altered metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Ethyl-2,5-dimethoxybenzaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating cellular pathways and enhancing antioxidation capacity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing adverse effects.
Metabolic Pathways
4-Ethyl-2,5-dimethoxybenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. It can undergo oxidation-reduction reactions, leading to the formation of different metabolites. These metabolic pathways are crucial for maintaining cellular homeostasis and energy balance . The compound’s interaction with enzymes such as cytochrome P450 can influence metabolic flux and alter metabolite levels within cells.
Transport and Distribution
The transport and distribution of 4-Ethyl-2,5-dimethoxybenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is essential for its biochemical activity.
Subcellular Localization
4-Ethyl-2,5-dimethoxybenzaldehyde exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
4-ethyl-2,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-8-5-11(14-3)9(7-12)6-10(8)13-2/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHCILMQGOZLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345727 | |
| Record name | 2,5-Dimethoxy-4-ethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50505-61-8 | |
| Record name | 2,5-Dimethoxy-4-ethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)
